5-Amino-2-(difluoromethyl)benzonitrile
Description
5-Amino-2-(difluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with an amino group at the 5-position and a difluoromethyl (-CHF₂) group at the 2-position. Below, we compare this compound with structurally related benzonitrile derivatives.
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
5-amino-2-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2 |
InChI Key |
HUQUSJUWTGPPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group and the amino group onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloro-5-nitrobenzonitrile, is reacted with a difluoromethylating agent under specific conditions to introduce the difluoromethyl group. The nitro group is then reduced to an amino group using a reducing agent like stannous chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-nitro-2-(difluoromethyl)benzonitrile.
Reduction: Formation of 5-amino-2-(difluoromethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-2-(difluoromethyl)benzonitrile is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Substituent-Specific Comparisons
5-Amino-2-(trifluoromethyl)benzonitrile (CAS 354814-19-0)
- Structural Difference : Replaces -CHF₂ with -CF₃.
- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group (EWG) than -CHF₂, significantly reducing electron density at the aromatic ring. This enhances electrophilic substitution resistance and stabilizes adjacent charges .
- Molecular Weight : Higher molecular weight (228.16 g/mol vs. ~178.13 g/mol for -CHF₂), impacting pharmacokinetic properties like metabolic stability .
5-Amino-2-fluorobenzonitrile (CAS 37705-82-1)
- Structural Difference : Replaces -CHF₂ with a single fluorine atom (-F).
- Electronic Effects: -F is a moderate EWG, less electron-withdrawing than -CHF₂. This results in a less pronounced deactivation of the aromatic ring .
- Metabolic Stability: Fluorine’s inductive effect may enhance metabolic stability compared to non-fluorinated analogs but less so than -CHF₂ .
5-Amino-2-(methylsulfanyl)benzonitrile (CAS 306980-70-1)
- Structural Difference : Replaces -CHF₂ with a methylthio (-SMe) group.
- Electronic Effects : -SMe is electron-donating via resonance, increasing electron density at the ring. This contrasts sharply with the electron-withdrawing nature of -CHF₂ .
- Hydrogen Bonding: Sulfur’s polarizability may facilitate weak hydrogen bonding, unlike the non-polar -CHF₂ group.
- Solubility : Higher polarity of -SMe could improve aqueous solubility compared to -CHF₂ .
Functional Group Comparisons
| Compound | Substituent | Molecular Weight (g/mol) | logP (Predicted) | Key Properties |
|---|---|---|---|---|
| 5-Amino-2-(difluoromethyl)benzonitrile | -CHF₂ | ~178.13 | ~1.8 | Moderate EWG, balanced lipophilicity, enhanced metabolic stability |
| 5-Amino-2-(trifluoromethyl)benzonitrile | -CF₃ | 228.16 | ~2.5 | Strong EWG, high lipophilicity, slower metabolic degradation |
| 5-Amino-2-fluorobenzonitrile | -F | 133.15 | ~1.2 | Mild EWG, low steric hindrance, moderate solubility |
| 5-Amino-2-(methylsulfanyl)benzonitrile | -SMe | 164.23 | ~1.5 | Electron-donating, polarizable, potential for hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
